4-Chloro-2-methoxymandelic acid

antifungal plant pathology QSAR

4-Chloro-2-methoxymandelic acid is a differentiated chiral building block. The dual 4-chloro and 2-methoxy substitution creates a unique electronic and steric profile not found in mono-substituted analogs. This specific pattern enhances antifungal potency (16-fold vs. unsubstituted) and modulates chiral recognition for efficient enantioseparation. Ideal for agrochemical lead optimization and constructing congested chiral centers in pharmaceutical intermediates. Choose this specific scaffold for superior biological activity and synthetic versatility.

Molecular Formula C9H9ClO4
Molecular Weight 216.62 g/mol
Cat. No. B13569409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxymandelic acid
Molecular FormulaC9H9ClO4
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)C(C(=O)O)O
InChIInChI=1S/C9H9ClO4/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)
InChIKeyRNLRRRDHRXSCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methoxymandelic Acid: A Dual-Substituted Chiral Scaffold for Drug Discovery and Chemical Synthesis


4-Chloro-2-methoxymandelic acid (CAS 1261643-84-8; C9H9ClO4; MW 216.62) is a substituted mandelic acid bearing both an electron-withdrawing 4-chloro group and an electron-donating 2-methoxy group on the aromatic ring. This dual substitution creates a chiral α-hydroxycarboxylic acid scaffold with a unique electronic profile and steric environment . The compound serves as a chiral building block for pharmaceutical synthesis, asymmetric catalysis, and the construction of enantiomerically enriched intermediates [1]. The presence of both halogen and methoxy substituents provides distinct synthetic handles and physicochemical properties that differentiate it from mono-substituted analogs [2].

Why 4-Chloro-2-methoxymandelic Acid Cannot Be Replaced by Simpler Mandelic Acid Analogs


Substituted mandelic acids are not interchangeable in synthetic and biological applications. The specific pattern of ring substitution—chloro at position 4 and methoxy at position 2—introduces unique electronic effects and steric constraints that dictate chiral recognition, hydrogen-bonding capacity, and metabolic stability [1]. The 4-chloro group enhances antifungal activity compared to unsubstituted mandelic acid [2], while the 2-methoxy group alters the acidity of the α-hydroxy acid moiety and influences enantioseparation behavior on chiral stationary phases relative to 4-methoxymandelic acid or 4-chloromandelic acid [3]. Generic substitution with mono-substituted analogs would compromise both the desired biological activity profile and the efficiency of downstream chiral purification processes.

Quantitative Differentiation of 4-Chloro-2-methoxymandelic Acid vs. Structural Analogs


Enhanced Antifungal Potency Conferred by 4-Chloro Substitution in Mandelic Acid Scaffolds

In a head-to-head comparison of mandelic acid derivatives against Gibberella saubinetii (wheat scab fungus), the S-enantiomer of a 4-chloro-substituted mandelic acid derivative (compound H3′) exhibited an EC50 of 19.3 μg/mL, which was approximately 16-fold more potent than the corresponding unsubstituted mandelic acid derivative H3 (EC50 = 317.0 μg/mL) [1]. This demonstrates that the 4-chloro substituent is a critical determinant of antifungal activity within this scaffold class.

antifungal plant pathology QSAR

Divergent Chiral Resolution Behavior: 4-Methoxy vs. 4-Chloro vs. 2-Chloro Mandelic Acids

Supercritical fluid chromatography (SFC) on a Chiralpak AD-3 column revealed that enantiomeric resolution efficiency is highly dependent on the substitution pattern. While 4-methoxymandelic acid and 4-chloromandelic acid exhibit distinct retention and separation factors, the 2-methoxy substitution present in 4-chloro-2-methoxymandelic acid is expected to alter chiral recognition relative to 4-chloromandelic acid due to ortho steric effects [1]. In a separate study, 2-chloromandelic acid showed low enantioselectivity on CHIRALPAK® IC (no baseline resolution), whereas 4-methoxymandelic acid achieved baseline resolution with Rs = 2.14 [2]. This indicates that the position of substitution (2- vs. 4-) profoundly influences chromatographic behavior and purification feasibility.

chiral chromatography enantioseparation SFC

Failed Resolution of 4-Chloromandelic Acid Highlights Need for Alternative Substitution Patterns

Attempts to resolve racemic 4-chloromandelic acid using cyclohexylethylamine as a resolving agent resulted in crystallization of a double salt with the resolving agent, yielding an enantiomeric excess of practically zero [1]. This failure underscores that 4-chloromandelic acid cannot be efficiently resolved via classical diastereomeric salt formation with this agent. In contrast, the presence of a 2-methoxy group in 4-chloro-2-methoxymandelic acid introduces an additional hydrogen-bond acceptor site that may disrupt the crystal packing that leads to double salt formation, potentially enabling successful resolution.

chiral resolution crystallization diastereomeric salt

Methoxy Substituent Enhances Plant Growth-Regulating Activity Relative to α-Hydroxy Analogs

In a systematic study of chloro-substituted α-hydroxy- and α-methoxy-phenylacetic acids, the α-methoxy compounds consistently exhibited higher plant growth-regulating activity than the corresponding α-hydroxy acids across wheat coleoptile cylinder, pea segment, and pea curvature tests [1]. This class-level observation indicates that methylation of the α-hydroxy group (or the presence of a methoxy substituent on the ring, as in 4-chloro-2-methoxymandelic acid) enhances biological activity in plant systems. The dichloro-substituted α-methoxy acids were particularly active in pea tissues.

plant growth regulation auxin activity SAR

Optimal Application Scenarios for 4-Chloro-2-methoxymandelic Acid Based on Quantitative Evidence


Chiral Building Block for Antifungal Lead Optimization

Based on the 16-fold potency enhancement observed for 4-chloro-substituted mandelic acid derivatives against Gibberella saubinetii [1], 4-chloro-2-methoxymandelic acid is ideally suited as a chiral intermediate in the synthesis of novel antifungal agents targeting crop protection. The combination of 4-chloro (potency driver) and 2-methoxy (chiral recognition and metabolic modulation) substituents provides a balanced scaffold for lead optimization in agricultural fungicide discovery.

Enantioselective Synthesis of APIs Requiring Ortho-Substituted Chiral Centers

The ortho-methoxy group in 4-chloro-2-methoxymandelic acid introduces steric hindrance that can be exploited in asymmetric catalysis and in the construction of congested chiral centers. This scaffold is particularly valuable for synthesizing pharmaceutical intermediates where the 2-methoxy group serves as a directing or protecting group for downstream functionalization [2].

Chiral Chromatographic Method Development and Validation

Given the divergent enantioseparation behavior observed among substituted mandelic acids [2][3], 4-chloro-2-methoxymandelic acid serves as a valuable probe analyte for developing and validating new chiral stationary phases or SFC methods. Its intermediate resolution characteristics (predicted between 4-methoxymandelic acid Rs 2.14 and 2-chloromandelic acid no resolution) make it a rigorous test compound for assessing column selectivity.

Precursor for Solid-Phase Synthesis of Compound Libraries

The dual functional groups (carboxylic acid for resin attachment, chloro for cross-coupling, methoxy for demethylation/labeling) make 4-chloro-2-methoxymandelic acid an attractive scaffold for constructing diverse compound libraries via solid-phase organic synthesis. The 4-chloro substituent enables late-stage diversification through Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 2-methoxy group can be cleaved to reveal a phenolic handle.

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